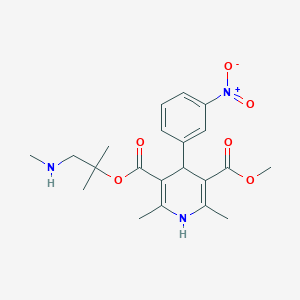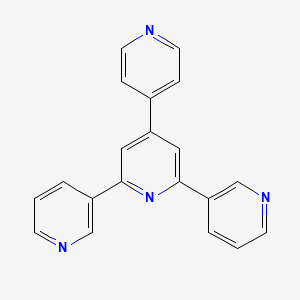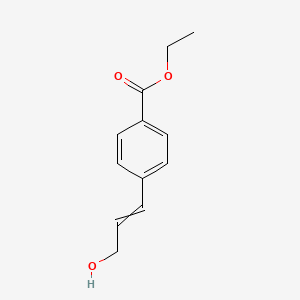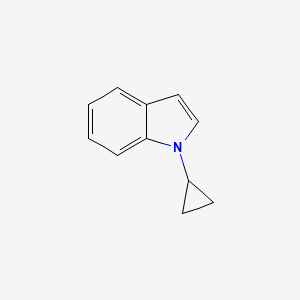
1-Cyclopropyl-1H-indole
Descripción general
Descripción
“1-Cyclopropyl-1H-indole” is a chemical compound that belongs to the indole family. It has a molecular formula of C11H11N and a molecular weight of 157.21 . This compound is a part of many important synthetic drug molecules .
Synthesis Analysis
Indole derivatives are synthesized in moderate to good yields by a one-pot, three-component cyclocondensation reaction of thiobarbituric acid, substituted aromatic aldehyde, and indole . The new indole compounds are fully characterized by FT-IR and NMR spectroscopy and mass spectrometry .
Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .
Physical And Chemical Properties Analysis
Physically, indole derivatives are crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, including 1-Cyclopropyl-1H-indole, have shown promising antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as effective antiviral agents . These compounds have shown inhibitory activity against influenza A and CoxB3 virus .
Anti-inflammatory Properties
Indole derivatives are known for their anti-inflammatory properties. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for anti-inflammatory treatments .
Anticancer Applications
Indole derivatives have been found to possess anticancer properties. They have been used in the synthesis of various drug molecules, providing valuable treatment options for various types of cancer .
Antioxidant Properties
Indole derivatives, including 1-Cyclopropyl-1H-indole, have demonstrated antioxidant properties. These compounds can help protect the body from damage caused by harmful molecules called free radicals .
Antimicrobial Activity
Indole derivatives have shown significant antimicrobial activity. They can inhibit the growth of various types of bacteria and fungi, making them valuable in the development of new antimicrobial drugs .
Use in Multicomponent Reactions
Indoles, including 1-Cyclopropyl-1H-indole, are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds . These reactions allow for the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds, leading to the creation of new heterocycles with chemical and biomedical relevance .
These are just a few of the many potential applications of 1-Cyclopropyl-1H-indole in scientific research. The compound’s versatility and wide range of biological activities make it a valuable tool in various fields of study .
Mecanismo De Acción
Target of Action
It’s known that indole derivatives bind with high affinity to multiple receptors . This suggests that 1-Cyclopropyl-1H-indole may also interact with various receptors, contributing to its biological activity.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-Cyclopropyl-1H-indole may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities . Therefore, it’s plausible that 1-Cyclopropyl-1H-indole may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it’s likely that 1-Cyclopropyl-1H-indole may have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
1-cyclopropylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-2-4-11-9(3-1)7-8-12(11)10-5-6-10/h1-4,7-8,10H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSUHSBTEGHGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





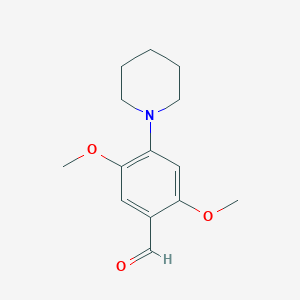
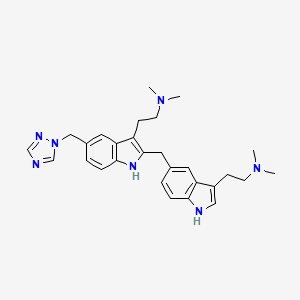
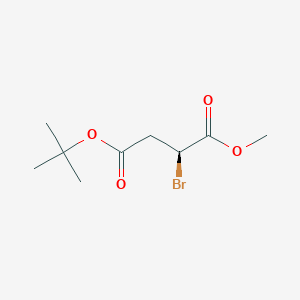
![(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-methanol](/img/structure/B3332314.png)

